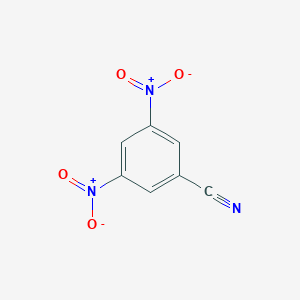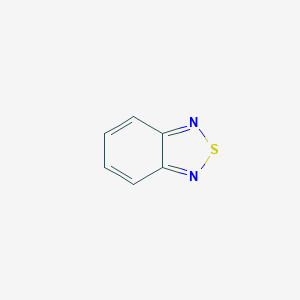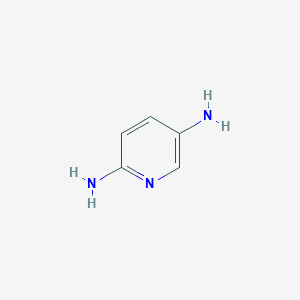
2,2,6,6-Tetramethyl-4-piperidone oxime
概要
説明
2,2,6,6-Tetramethyl-4-piperidone oxime, also known as Triacetonamine Oxime, is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.3 . It is also known by other names such as 2,2,6,6-tetramethyl-4-piperidinone oxime and 2,2,6,6-tetramethyl-piperidin-4-one oxime .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyl-4-piperidone oxime can be found in various spectral databases . These databases provide spectral data such as NMR, FTIR, and MS, which can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyl-4-piperidone oxime is a solid at 20°C . It has a melting point of 153°C .科学的研究の応用
Nitroxyl Radical Synthesis for Spin Labeling Studies : The compound was used in synthesizing nitroxyl radicals like 1-oxyl-4-carboxy-2,2,6,6-tetramethylpiperidine, which are valuable in spin labeling studies (Wong, Schwenk, & Hsia, 1974).
Pyrrole Synthesis : The compound demonstrated potential in pyrrole synthesis through its reaction with acetylene, leading to the synthesis of various derivatives like 5-azaindole and its nitroxyl and vinyl derivatives (Trofimov et al., 1988).
Singlet Oxygen Detection in Food Science : In food science, the compound reacted with singlet oxygen to produce a nitroxide, detectable by electron spin resonance spectroscopy, as demonstrated in skim milk studies (Bradley, Lee, & Min, 2003).
Role in Sonochemistry and Radiation Research : The compound was explored for its ability to detect singlet oxygen in studies involving ultrasound and ionizing radiation, revealing insights into the mechanisms of these processes (Kondo & Riesz, 1991).
Oxidation Studies in Organic Chemistry : Oxidation of 2,2,6,6-tetramethyl-4-piperidone with various agents led to the synthesis of different derivatives, contributing to research in organic chemistry (Moriarty, Prakash, & Penmasta, 1985).
Biological Activity Studies : The compound's derivatives were investigated for their biological activities, such as antimicrobial and antifungal properties, providing insights into potential pharmaceutical applications (Rameshkumar et al., 2003).
Safety and Hazards
The compound is classified as dangerous and has several hazard statements associated with it, including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H371 (may cause damage to organs), and H290 (may be corrosive to metals) . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and contact with skin and eyes .
作用機序
Target of Action
It is used as a biochemical for proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
It is known that the compound can form a stable paramagnetic product, 4-oxo-tempo, when reacted with singlet oxygen . This suggests that it may interact with reactive oxygen species in the cell, potentially influencing oxidative stress pathways.
Pharmacokinetics
Its physical properties such as solid state and room temperature storage suggest that it may have good stability, which could potentially influence its bioavailability.
Result of Action
Its potential interaction with reactive oxygen species suggests it may have an impact on cellular oxidative stress levels .
Action Environment
Its stability at room temperature suggests it may be resistant to variations in temperature .
特性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUVOHCLAIYVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063331 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-piperidone oxime | |
CAS RN |
4168-79-0 | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can triacetonamine oxime be used as a starting material for other compounds?
A1: Yes, triacetonamine oxime can be electrochemically reduced to produce 2,2,6,6-tetramethyl-4-aminopiperidine. [] This process utilizes a solid polymeric electrolyte (SPE), which offers benefits like simplified product recovery and reduced waste. [] Additionally, research shows that derivatives of 4,4,6,6-Tetramethyl-4,5,6,7-tetrahydro-5-azaindole, a pyrrole synthesized from ketoximes like triacetonamine oxime and acetylene, can be incorporated into spin-labelled copolymers. [] This highlights the versatility of triacetonamine oxime as a precursor in organic synthesis.
Q2: What are the limitations of using a solid polymeric electrolyte in electrochemical reactions involving triacetonamine oxime?
A2: While using a solid polymeric electrolyte (SPE) in electrochemical reactions with triacetonamine oxime provides certain advantages, it's important to note that this method can lead to slow reaction rates. [] This aspect needs to be considered when designing synthetic strategies involving triacetonamine oxime and SPE.
Q3: Are there other reactions where triacetonamine oxime plays a significant role?
A3: Research indicates that α-hydroxyaminooximes derived from the triacetonamine series exhibit reactivity with carbonyl compounds. [] This suggests a potential avenue for synthesizing novel compounds by exploiting the reactivity of the oxime group in triacetonamine oxime derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



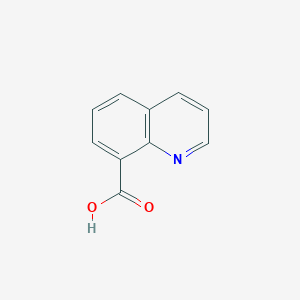

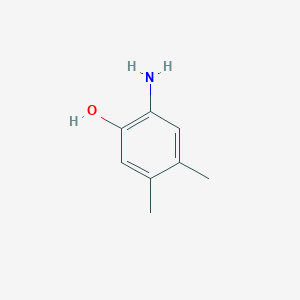
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
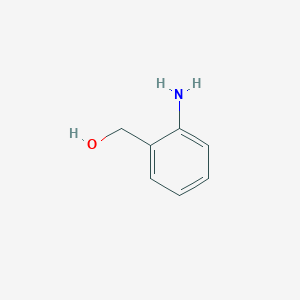
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
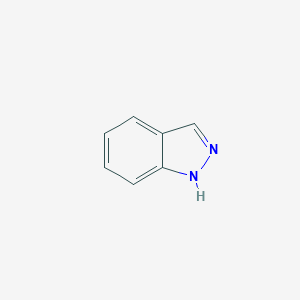
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
